molecular formula C15H25N5O2 B1192959 KDOAM-25

KDOAM-25

Cat. No.: B1192959
M. Wt: 307.39 g/mol
InChI Key: PNFMVADNCOGWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

KDOAM25 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

KDOAM-25 is a selective inhibitor of the KDM5 sub-family of histone lysine demethylases, which play critical roles in regulating gene expression through the modification of histone methylation. This article compiles detailed findings regarding the biological activity of this compound, including its effects on cellular processes, mechanisms of action, and potential therapeutic applications.

This compound primarily targets KDM5B, a member of the KDM5 family that demethylates histone H3 at lysine 4 (H3K4). This demethylation process is crucial for gene regulation, and its inhibition leads to increased levels of H3K4 trimethylation (H3K4me3), which is associated with active transcription.

  • Inhibition Potency : this compound exhibits a half-maximal inhibitory concentration (IC50) of less than 100 nM for KDM5A-D in vitro, demonstrating its high potency against these enzymes . In cellular assays, the effective concentration (EC50) is approximately 50 μM .
  • Selectivity : The compound shows significant selectivity for KDM5 enzymes over other 2-oxoglutarate-dependent oxygenases, with no off-target activity observed on a panel of 55 receptors and enzymes .

Multiple Myeloma

In studies involving multiple myeloma cell lines (MM1S), treatment with this compound resulted in:

  • Increased H3K4me3 Levels : Following treatment, there was a notable increase in global H3K4 methylation at transcriptional start sites, correlating with impaired cell proliferation .
  • Cell Viability : The compound significantly reduced cell viability in these lines, indicating its potential as a therapeutic agent against cancers characterized by KDM5B overexpression .

MEK-Inhibitor Resistance

Research has also demonstrated that this compound can overcome resistance to MEK inhibitors in uveal melanoma cell lines:

  • Cell Death Promotion : It inhibited colony formation and promoted apoptosis in MEK-resistant cell lines (OMM1-R) through upregulation of H3K4me3 and H3K27ac .
  • Mechanistic Insights : The compound directly interacts with KDM5B, as evidenced by assays such as Drug Affinity Responsive Target Stability (DARTS) and microscale thermophoresis, revealing a dissociation constant (Kd) of approximately 487.75 nM .

Summary of Findings

The following table summarizes key findings from studies on this compound:

Study Focus Findings
Inhibition Potency IC50 < 100 nM for KDM5A-D; EC50 ~ 50 μM in human cell assays
Selectivity No off-target activity across 55 tested receptors/enzyme families
Multiple Myeloma Impact Increased global H3K4 methylation; impaired proliferation in MM1S cells
MEK-Inhibitor Resistance Inhibited viability and promoted apoptosis in resistant OMM1-R cells; upregulated H3K4me3 and H3K27ac
Binding Affinity Direct interaction with KDM5B; dissociation constant ~487.75 nM

Properties

Molecular Formula

C15H25N5O2

Molecular Weight

307.39 g/mol

IUPAC Name

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22)

InChI Key

PNFMVADNCOGWME-UHFFFAOYSA-N

SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KDOAM-25;  KDOAM 25;  KDOAM25;  GTPL8576;  GTPL-8576;  GTPL 8576;  LQT.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KDOAM-25
Reactant of Route 2
KDOAM-25
Reactant of Route 3
Reactant of Route 3
KDOAM-25
Reactant of Route 4
KDOAM-25
Reactant of Route 5
Reactant of Route 5
KDOAM-25
Reactant of Route 6
Reactant of Route 6
KDOAM-25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.